

Application Notes: Utilizing [Ala17]-MCH for Calcium Imaging Experiments

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Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B7909914

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, feeding behavior, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH Receptor 1 (MCHR1) and MCH Receptor 2 (MCHR2). **[Ala17]-MCH** is a synthetic analog of MCH that acts as a potent and selective agonist for MCHR1.^{[1][2][3]} The activation of MCHR1 is known to couple to multiple G proteins, including Gq, which initiates a signaling cascade resulting in the release of intracellular calcium (Ca^{2+}).^{[4][5][6]} This makes calcium imaging a critical technique for studying MCHR1 activation and screening for novel ligands. These application notes provide detailed protocols and signaling pathway information for using **[Ala17]-MCH** in calcium imaging experiments.

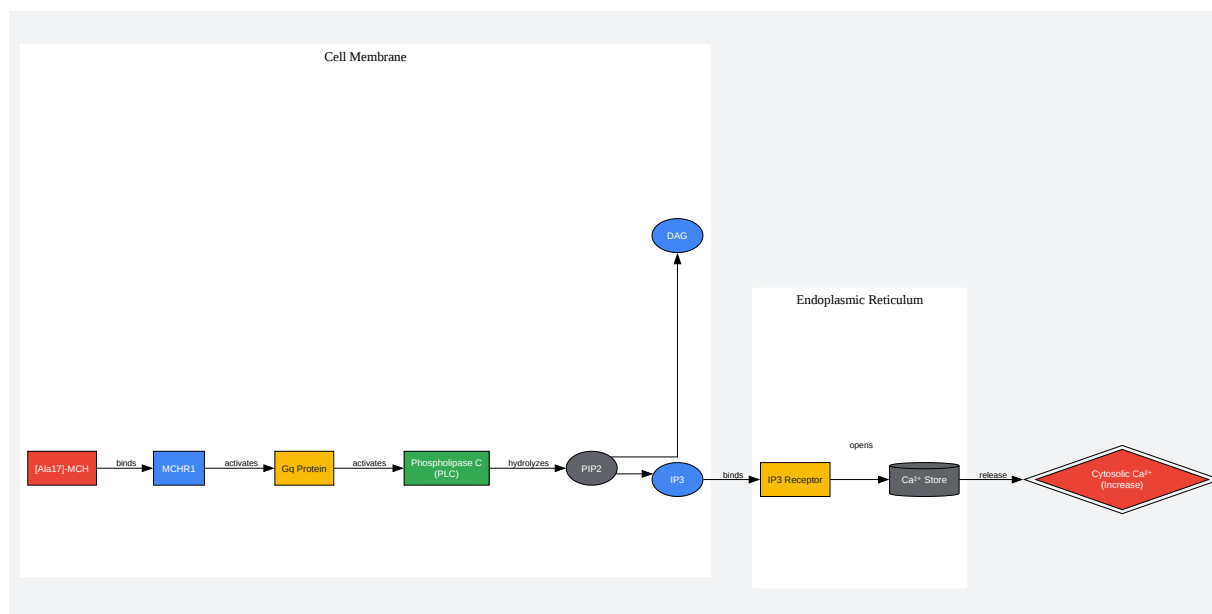
Quantitative Data: [Ala17]-MCH Receptor Binding and Potency

[Ala17]-MCH displays significant selectivity for MCHR1 over MCHR2, making it an excellent tool for isolating and studying MCHR1-specific signaling events. The binding affinities (K_i) and functional potencies (EC_{50}) are summarized below.

Ligand	Receptor	K _i (nM)	EC ₅₀ (nM)	Reference
[Ala17]-MCH	MCHR1	0.16	17	[2][3]
[Ala17]-MCH	MCHR2	34	54	[2][3]

MCHR1 Signaling Pathway

Activation of MCHR1 by an agonist like **[Ala17]-MCH** leads to the engagement of the Gq alpha subunit of its associated G protein.[4][7] This initiates a well-characterized pathway that results in an increase in cytosolic calcium concentration. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[4][8] This transient increase in intracellular Ca²⁺ can be readily detected using fluorescent calcium indicators.



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Caption: MCHR1 Gq-coupled signaling cascade leading to calcium release.

Experimental Protocol: Calcium Imaging with [Ala17]-MCH

This protocol outlines a general procedure for measuring [Ala17]-MCH-induced intracellular calcium mobilization in cultured cells (e.g., CHO or HEK293) stably expressing MCHR1, using a fluorescent calcium indicator such as Fluo-4 AM.

Materials

- Cells: Adherent cell line stably expressing MCHR1 (e.g., CHO-MCHR1).
- [Ala17]-MCH: Stock solution prepared in an appropriate solvent (e.g., sterile H₂O or DMSO).
- Calcium Indicator: Fluo-4 AM (e.g., 1 mM stock in anhydrous DMSO).[9][10]
- Pluronic F-127: 20% solution in DMSO (optional, aids dye loading).[9][10]
- Probenecid: (optional, anion transport inhibitor to improve dye retention).[9][11]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.3.[9]
- Culture Medium: Standard growth medium appropriate for the cell line.
- Equipment: Fluorescence microscope or a microplate reader with appropriate filters for Fluo-4 (Excitation: ~490nm, Emission: ~515nm).[9]

Procedure

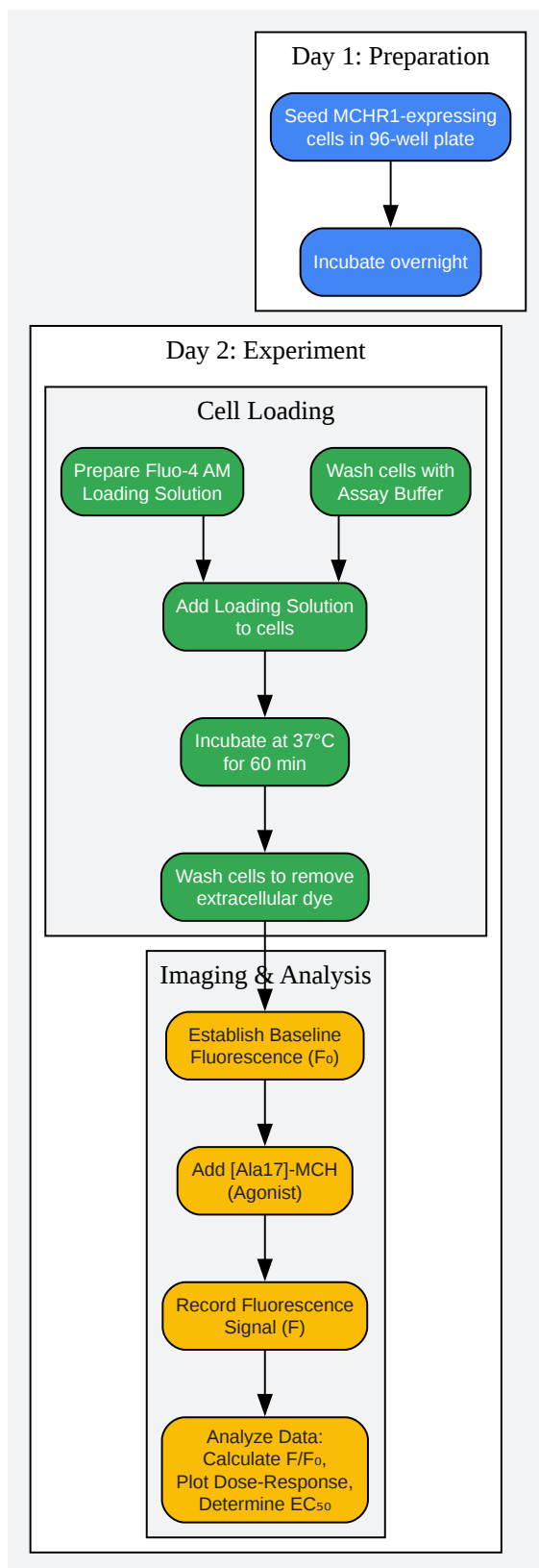
- Cell Plating:
 - The day before the experiment, seed the MCHR1-expressing cells onto a 96-well, black-walled, clear-bottom microplate at a density that will result in an 80-100% confluent monolayer on the day of the assay.[9]

- Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- Preparation of Dye Loading Solution:
 - For each 10 mL of Assay Buffer, add the following components:
 - ~40 µL of 1 mM Fluo-4 AM stock (final concentration ~4 µM).
 - ~20 µL of 20% Pluronic F-127 (final concentration ~0.04%).[\[10\]](#)
 - Optional: Add Probenecid to a final concentration of 1-2.5 mM to prevent dye extrusion.
[\[9\]](#)
 - Vortex the solution thoroughly. This solution should be prepared fresh and used within 2 hours.[\[9\]](#)
- Cell Loading with Calcium Indicator:
 - Aspirate the culture medium from the wells.
 - Wash the cells once with 100 µL of Assay Buffer.[\[10\]](#)
 - Add 100 µL of the Dye Loading Solution to each well.
 - Incubate the plate in the dark at 37°C for 60 minutes.[\[9\]](#)
 - After incubation, gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
 - Add 100 µL of Assay Buffer to each well. The cells are now ready for imaging.
- Preparation of **[Ala17]-MCH** Ligand Plate:
 - Prepare a series of dilutions of **[Ala17]-MCH** in Assay Buffer in a separate 96-well plate. This typically involves a serial dilution to create a dose-response curve (e.g., ranging from 1 nM to 1 µM). Include a vehicle control (Assay Buffer only).
- Calcium Flux Measurement:

- Place the cell plate into the fluorescence plate reader or onto the microscope stage.
- Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline fluorescence for 1-2 minutes.
- Using an automated liquid handler or a multichannel pipette, add a specific volume (e.g., 25 μ L) of the **[Ala17]-MCH** dilutions from the ligand plate to the cell plate.
- Continue recording the fluorescence signal for another 3-5 minutes to capture the peak response and subsequent decay.
- Data Analysis:
 - The change in fluorescence is typically expressed as a ratio (F/F_0), where F is the fluorescence at any given time point and F_0 is the average baseline fluorescence before ligand addition.
 - Determine the peak fluorescence response for each concentration of **[Ala17]-MCH**.
 - Plot the peak response against the logarithm of the **[Ala17]-MCH** concentration to generate a dose-response curve and calculate the EC_{50} value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the calcium imaging protocol.



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Caption: Workflow for a cell-based calcium imaging experiment.

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